methanone](/img/structure/B4951114.png)
[3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenyl](1-pyrrolidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenylmethanone: is a complex organic compound that features a unique structure combining an oxadiazole ring and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenylmethanone typically involves the formation of the oxadiazole ring followed by the attachment of the pyrrolidinyl group. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a coupling reaction with a pyrrolidinyl-containing reagent under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenylmethanone serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In materials science, the compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity, stability, or reactivity. Its incorporation into polymers or other materials can lead to innovative products with wide-ranging applications.
作用機序
The mechanism by which 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenylmethanone exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring and the pyrrolidinyl group can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenylmethanone: shares similarities with other oxadiazole-containing compounds, such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole.
Pyrrolidinyl derivatives: like 1-(2-pyrrolidinylmethyl)pyrrolidine and 1-(pyrrolidin-1-yl)ethanone also exhibit structural similarities.
Uniqueness: The uniqueness of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenylmethanone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and the pyrrolidinyl group allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-11-4-5-12-22)16-10-6-9-15(13-16)18-21-20-17(24-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQUZCRCCTXRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
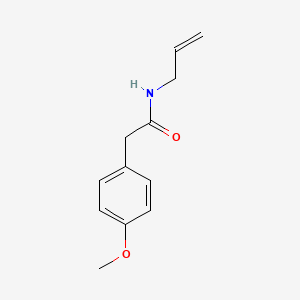
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4951039.png)
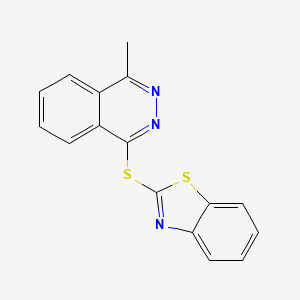
methanone](/img/structure/B4951051.png)
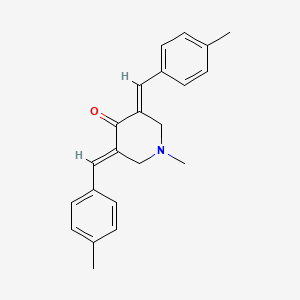
![N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4951073.png)
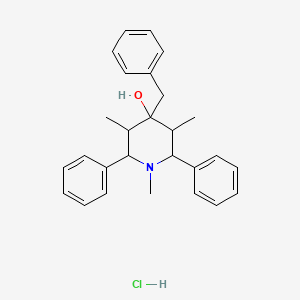
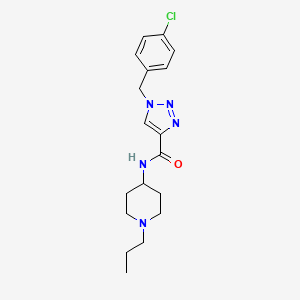

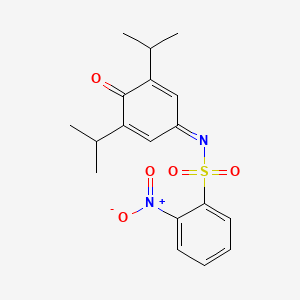
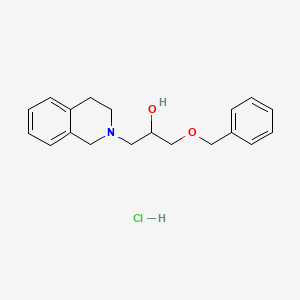
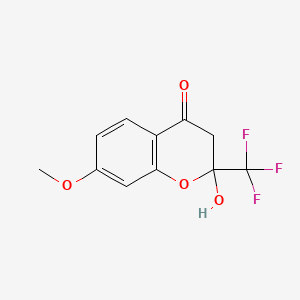
![2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4951125.png)
![N-(4-methyl-2-pyridinyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4951127.png)
